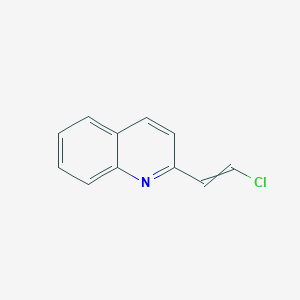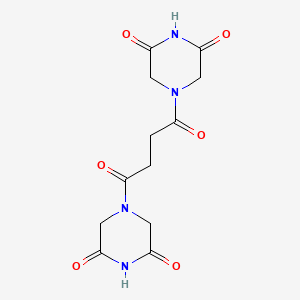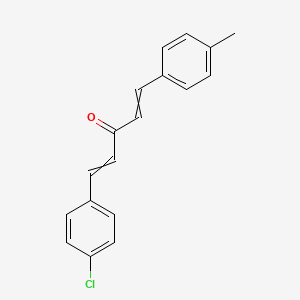![molecular formula C13H26O2Si B14526402 3-Ethenyl-3-[(triethylsilyl)oxy]pent-4-en-1-ol CAS No. 62418-77-3](/img/structure/B14526402.png)
3-Ethenyl-3-[(triethylsilyl)oxy]pent-4-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenyl-3-[(triethylsilyl)oxy]pent-4-en-1-ol is an organic compound that features both an ethenyl group and a triethylsilyl ether group. This compound is of interest due to its unique structure, which combines the reactivity of an alcohol with the protective properties of a silyl ether.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-3-[(triethylsilyl)oxy]pent-4-en-1-ol typically involves the protection of an alcohol group using triethylsilyl chloride (TMSCl) in the presence of a strong base such as pyridine or triethylamine . The reaction proceeds as follows:
- The alcohol group attacks the silicon atom of TMSCl, displacing the chloride ion.
- The chloride ion then abstracts a proton from the oxygen atom, forming the silyl ether.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
3-Ethenyl-3-[(triethylsilyl)oxy]pent-4-en-1-ol can undergo various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form an epoxide or a diol.
Reduction: The ethenyl group can be reduced to form an alkane.
Substitution: The triethylsilyl ether group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the ethenyl group.
Substitution: The triethylsilyl ether group can be removed using tetra-n-butylammonium fluoride (TBAF) in acidic conditions.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alkanes.
Substitution: Alcohols or other functionalized derivatives.
Scientific Research Applications
3-Ethenyl-3-[(triethylsilyl)oxy]pent-4-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving silyl ethers.
Medicine: Investigated for its potential use in drug delivery systems due to the protective nature of the silyl ether group.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethenyl-3-[(triethylsilyl)oxy]pent-4-en-1-ol involves the reactivity of the ethenyl group and the protective properties of the triethylsilyl ether group. The ethenyl group can participate in various addition reactions, while the silyl ether group protects the alcohol from unwanted reactions. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-[(But-2-en-2-yl)oxy]but-1-ene
- 5-[(3,4-Dihydropyridin-3-yl)oxy]-2,5-dihydropyridine
Uniqueness
3-Ethenyl-3-[(triethylsilyl)oxy]pent-4-en-1-ol is unique due to the presence of both an ethenyl group and a triethylsilyl ether group. This combination allows for selective reactivity and protection, making it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
62418-77-3 |
|---|---|
Molecular Formula |
C13H26O2Si |
Molecular Weight |
242.43 g/mol |
IUPAC Name |
3-ethenyl-3-triethylsilyloxypent-4-en-1-ol |
InChI |
InChI=1S/C13H26O2Si/c1-6-13(7-2,11-12-14)15-16(8-3,9-4)10-5/h6-7,14H,1-2,8-12H2,3-5H3 |
InChI Key |
SMTVDLMBAUWUJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(CCO)(C=C)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-Chlorophenyl)methyl]phenol;3,5-dinitrobenzoic acid](/img/structure/B14526319.png)

![N''-Benzyl-N,N'-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14526347.png)




![5-(2-Bromophenyl)-1,5-dihydrothieno[2,3-e][1,4]oxazepin-2(3H)-one](/img/structure/B14526388.png)
![4-[4-(Benzenesulfonyl)benzene-1-sulfonyl]aniline](/img/structure/B14526394.png)
![N,N-Dimethyl-4-[(prop-2-en-1-yl)sulfanyl]aniline](/img/structure/B14526396.png)
![Bicyclo[3.2.1]octane-8,8-dicarboxylic acid](/img/structure/B14526399.png)



